JNK Inhibitor VIII

Beschreibung

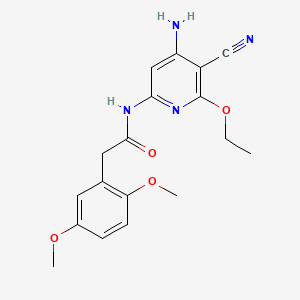

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMPRSZTUSSXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469650 | |

| Record name | JNK Inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894804-07-0 | |

| Record name | JNK Inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent inhibitor JNK-IN-8 and its interaction with the c-Jun N-terminal kinases (JNKs). This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes critical pathways and workflows.

Introduction: The JNK Signaling Pathway and Covalent Inhibition

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are crucial mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, osmotic stress, and UV radiation.[1] The JNK signaling cascade plays a pivotal role in regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]

JNKs exist in three main isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[4] These isoforms are activated by upstream kinases MKK4 and MKK7 and, once activated, phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.[1]

JNK-IN-8 is a potent and selective, irreversible inhibitor of the JNK family of kinases.[5] Its mechanism of action relies on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes. This covalent modification leads to the irreversible inactivation of the kinase, providing a durable and potent inhibition of the JNK signaling pathway.[1]

Covalent Binding Mechanism of JNK-IN-8

JNK-IN-8 achieves its potent and irreversible inhibition of JNK through a targeted covalent interaction. The inhibitor was designed to specifically react with a non-catalytic cysteine residue located near the ATP-binding site of the JNK kinases.[1]

The key features of this covalent binding are:

-

Target Residue: JNK-IN-8 forms a covalent bond with Cysteine 116 (Cys116) in JNK1 and JNK2, and the corresponding Cysteine 154 (Cys154) in JNK3.[4][6]

-

Warhead Chemistry: The chemical structure of JNK-IN-8 incorporates an electrophilic acrylamide moiety, which acts as a "warhead." This group is poised to react with the nucleophilic thiol group of the target cysteine residue.

-

Michael Addition: The covalent bond is formed via a Michael addition reaction between the acrylamide warhead of JNK-IN-8 and the sulfhydryl group of the cysteine residue.

-

Irreversible Inhibition: This covalent modification results in the irreversible inactivation of the JNK enzyme, as the inhibitor becomes permanently attached to the kinase.

The formation of this covalent adduct has been confirmed through various experimental techniques, including mass spectrometry and mutagenesis studies where the target cysteine was replaced, abrogating the inhibitory activity of JNK-IN-8.[1][6]

Quantitative Data Summary

The potency and selectivity of JNK-IN-8 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | JNK1 | JNK2 | JNK3 | Reference |

| IC50 (nM) | 4.67 | 18.7 | 0.98 | [2] |

Table 1: In Vitro Inhibitory Potency of JNK-IN-8 against JNK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of JNK-IN-8 against all three JNK isoforms in biochemical assays.

| Cell Line | EC50 (nM) | Assay | Reference |

| HeLa | 486 | Inhibition of c-Jun phosphorylation | [1] |

| A375 | 338 | Inhibition of c-Jun phosphorylation | [1] |

Table 2: Cellular Potency of JNK-IN-8. The half-maximal effective concentration (EC50) values for the inhibition of the downstream JNK substrate, c-Jun, in cellular assays.

| Kinase | Inhibition at 1 µM | Assay Platform | Reference |

| MNK2 | >10-fold less than JNKs | Kinase Panel Screen | [7] |

| Fms | >10-fold less than JNKs | Kinase Panel Screen | [7] |

| c-Kit | No significant inhibition | Kinase Panel Screen | [7] |

| Met | No significant inhibition | Kinase Panel Screen | [7] |

| PDGFRβ | No significant inhibition | Kinase Panel Screen | [7] |

| IRAK1 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |

| PIK3C3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |

| PIP4K2C | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |

| PIP5K3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |

Table 3: Selectivity Profile of JNK-IN-8. JNK-IN-8 exhibits high selectivity for JNK kinases. While some off-target binding has been observed, particularly with structurally related analogs and at higher concentrations, it is remarkably selective within the kinome.[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the covalent binding and activity of JNK-IN-8.

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent modification of JNK by JNK-IN-8 and identify the specific site of adduction.

Methodology Overview:

-

Incubation: Recombinant JNK protein is incubated with a molar excess of JNK-IN-8 to ensure complete labeling. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.

-

Sample Preparation: The protein-inhibitor mixture is subjected to buffer exchange to remove excess, unbound inhibitor.

-

Intact Protein Analysis: The mass of the intact JNK protein with and without JNK-IN-8 treatment is determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of JNK-IN-8 confirms covalent binding.

-

Peptide Mapping: To identify the specific residue of modification, the JNK-IN-8-labeled protein is proteolytically digested (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against the JNK protein sequence to identify peptides. A mass shift on a cysteine-containing peptide corresponding to the mass of JNK-IN-8 confirms the precise site of covalent modification.

Cellular Kinase Profiling (KiNativ™)

Objective: To assess the selectivity of JNK-IN-8 against a broad panel of kinases in a cellular context.

Methodology Overview:

-

Cell Treatment: Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8 at a specific concentration or a vehicle control.

-

Cell Lysis: After incubation, the cells are lysed to release the cellular proteome, including the native kinases.

-

Probe Labeling: The cell lysates are treated with a biotinylated, irreversible ATP/ADP probe (acyl-phosphate probe). This probe covalently labels the active site lysine of ATP-binding proteins, including kinases that are not occupied by an inhibitor.

-

Enrichment: The biotin-labeled proteins are enriched from the lysate using streptavidin-conjugated beads.

-

Proteolytic Digestion: The enriched proteins are digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify the captured kinases.

-

Data Analysis: The abundance of each identified kinase in the JNK-IN-8-treated sample is compared to the vehicle-treated control. A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample indicates that the inhibitor is bound to that kinase, preventing the labeling by the biotinylated probe. This allows for the assessment of inhibitor occupancy across the kinome.

Western Blotting for c-Jun Phosphorylation

Objective: To measure the functional consequence of JNK inhibition by JNK-IN-8 in cells by assessing the phosphorylation of its key downstream substrate, c-Jun.

Methodology Overview:

-

Cell Culture and Treatment: Cells (e.g., HeLa or A375) are cultured and then treated with various concentrations of JNK-IN-8 or a vehicle control for a specified period.

-

Cell Stimulation (Optional): To induce JNK activity, cells can be stimulated with an appropriate agonist (e.g., anisomycin or UV radiation) following inhibitor treatment.

-

Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

-

Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated c-Jun.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to JNK-IN-8.

Caption: JNK signaling cascade and the point of inhibition by JNK-IN-8.

Caption: Workflow for confirming the covalent binding of JNK-IN-8 to JNK.

Caption: Experimental workflow for KiNativ™ cellular kinase profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]

- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to JNK Inhibitor VIII and JNK-IN-8: Nomenclature, Mechanism, and Experimental Application

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with c-Jun N-terminal kinase (JNK) inhibitors. It clarifies the nomenclature surrounding JNK Inhibitor VIII and JNK-IN-8, details their mechanisms of action, and provides structured data and experimental protocols to facilitate their effective use in a laboratory setting.

Distinguishing this compound and JNK-IN-8

A common point of confusion in JNK inhibitor research is the distinction between this compound and JNK-IN-8. It is crucial to recognize that these are two distinct chemical entities with different properties and modes of action. JNK-IN-8 is also known by the alternative name JNK Inhibitor XVI.[1][2] This guide will address them as separate compounds.

JNK-IN-8: A Covalent Irreversible Inhibitor

JNK-IN-8 is a potent, irreversible inhibitor of the c-Jun N-terminal kinases.[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located near the ATP-binding site of the JNK enzymes.[3][4] Specifically, it targets cysteine 116 (C116) in JNK1 and JNK2, and cysteine 154 (C154) in JNK3.[3] This covalent modification blocks the substrate-binding site, thereby irreversibly inhibiting kinase activity.[4]

Biochemical and Cellular Activity of JNK-IN-8

JNK-IN-8 exhibits high potency against the three JNK isoforms. The table below summarizes its inhibitory concentrations.

| Target | IC50 | Reference |

| JNK1 | 4.67 nM | [1] |

| JNK2 | 18.7 nM | [1] |

| JNK3 | 0.98 nM | [1] |

In cellular assays, JNK-IN-8 effectively inhibits the phosphorylation of c-Jun, a primary substrate of JNK.

| Cell Line | EC50 for c-Jun Phosphorylation Inhibition | Reference |

| HeLa | 486 nM | [2][5] |

| A375 | 338 nM | [2][5] |

JNK-IN-8 has demonstrated efficacy in various research applications, including the suppression of tumor growth in triple-negative breast cancer models and overcoming chemotherapy resistance in colorectal cancer.[1][3]

This compound: A Reversible, ATP-Competitive Inhibitor

In contrast to JNK-IN-8, this compound is a reversible, ATP-competitive inhibitor of the JNK family. It functions by binding to the ATP-binding pocket of the kinases, preventing the binding of ATP and subsequent phosphorylation of substrates.

Biochemical and Cellular Activity of this compound

This compound also demonstrates potent inhibition of JNK isoforms, with a degree of selectivity.

| Target | Ki | IC50 | Reference |

| JNK1 | 2 nM | 45 nM | [6][7][8] |

| JNK2 | 4 nM | 160 nM | [6][7][8] |

| JNK3 | 52 nM | - | [6][7][8] |

In a cellular context, this compound has been shown to inhibit the phosphorylation of c-Jun in HepG2 cells with an EC50 of 920 nM.[6] It has been utilized in studies investigating neuronal growth and apoptosis.[6]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[9] It is primarily activated by stress stimuli such as inflammatory cytokines, UV radiation, and osmotic stress.[10][11] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAPK. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[9][10] This regulation modulates gene expression to control cellular processes like proliferation, differentiation, and apoptosis.[12]

Figure 1: Simplified JNK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving JNK inhibitors.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on JNK activity.

Figure 2: In Vitro Kinase Assay Workflow.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄).[8]

-

Dilute the JNK enzyme (e.g., JNK1, JNK2, or JNK3) and the substrate (e.g., recombinant ATF2 or c-Jun) to the desired concentrations in the kinase buffer.[13]

-

Prepare a stock solution of ATP (e.g., γ-³³P-ATP for radioactive assays or unlabeled ATP for luminescence-based assays).[8]

-

Prepare serial dilutions of the JNK inhibitor in DMSO.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the JNK enzyme, substrate, and JNK inhibitor.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[13]

-

-

Detection:

-

For radioactive assays: Stop the reaction by adding a stop buffer (e.g., containing EDTA). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP.[14] Then, add the kinase detection reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal.[14] Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay for c-Jun Phosphorylation (Western Blot)

This protocol assesses the ability of a JNK inhibitor to block the phosphorylation of endogenous c-Jun in a cellular context.

Figure 3: Western Blot Workflow for c-Jun Phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A375, or HepG2) and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway by adding a known activator, such as anisomycin or UV radiation, for a short period (e.g., 30 minutes).[4]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.[15]

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like β-actin.

-

Quantify the band intensities to determine the relative levels of phosphorylated c-Jun in each sample.

-

Conclusion

This compound and JNK-IN-8 are valuable tools for investigating the JNK signaling pathway. Their distinct mechanisms of action—reversible ATP-competitive inhibition for this compound and covalent irreversible inhibition for JNK-IN-8—offer different experimental advantages. A clear understanding of their nomenclature, biochemical properties, and appropriate experimental application is essential for robust and reproducible research in the fields of cell signaling, drug discovery, and molecular biology. This guide provides a foundational resource to aid in the effective utilization of these important research compounds.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. paulogentil.com [paulogentil.com]

- 11. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. promega.com [promega.com]

- 15. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Function and Application of TCS JNK 6o, a Potent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the c-Jun N-terminal kinase (JNK) inhibitor, TCS JNK 6o. It details its mechanism of action, inhibitory potency, and provides standardized protocols for its application in key experimental assays.

Core Properties of TCS JNK 6o

TCS JNK 6o is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). It exhibits high affinity for JNK1 and JNK2, with a lesser but still significant affinity for JNK3.[1][2][3] Its selectivity is noteworthy, showing over 1000-fold greater preference for JNK1 and JNK2 compared to other MAP kinases such as ERK2 and p38.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of TCS JNK 6o has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These values are summarized in the table below.

| Target | IC50 (nM) | Ki (nM) |

| JNK1 | 45[1][3] | 2[1][3] |

| JNK2 | 160[1][3] | 4[1][3] |

| JNK3 | 52[2] | 52[1][3] |

JNK Signaling Pathway and Inhibition by TCS JNK 6o

The JNK signaling pathway is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress. The core of this pathway is a three-tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation.

TCS JNK 6o, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JNK, preventing the transfer of phosphate from ATP to JNK's substrates. This effectively blocks the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of TCS JNK 6o.

In Vitro JNK Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

ATF2 or c-Jun protein substrate

-

ATP

-

TCS JNK 6o (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well plates

-

Multichannel pipettor

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of TCS JNK 6o in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of TCS JNK 6o dilution or DMSO (vehicle control).

-

2 µL of JNK enzyme diluted in Kinase Assay Buffer.

-

2 µL of a mixture of substrate (e.g., ATF2) and ATP in Kinase Assay Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of TCS JNK 6o relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of c-Jun Phosphorylation

This protocol details the detection of phosphorylated c-Jun (at Ser63 or Ser73) in cell lysates as a downstream marker of JNK activity.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin, UV radiation)

-

TCS JNK 6o

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Jun (Ser63 or Ser73)

-

Rabbit or mouse anti-total c-Jun

-

Mouse or rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of TCS JNK 6o or DMSO for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

TCS JNK 6o

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of TCS JNK 6o for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow for JNK Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing the activity of a JNK inhibitor like TCS JNK 6o.

References

The Discovery and Development of JNK Inhibitor VIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway has been implicated in a variety of diseases, ranging from neurodegenerative disorders to cancer.[2] This has led to significant interest in the development of potent and selective JNK inhibitors as potential therapeutic agents. JNK Inhibitor VIII, also known as TCS JNK 6o, is a notable example of such a compound. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound.

Discovery and Development

This compound was developed as part of a broader effort to identify potent and selective aminopyridine-based inhibitors of JNK.[3] The discovery process involved a systematic approach of chemical synthesis and structure-activity relationship (SAR) studies to optimize the lead compounds for potency and selectivity. This compound is an ATP-competitive and reversible inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzyme and competes with ATP, thereby preventing the phosphorylation of downstream substrates.[4]

Chemical Synthesis

The synthesis of aminopyridine-based JNK inhibitors involves a multi-step process. While the exact, detailed synthesis of this compound is proprietary, the general approach for this class of compounds involves the coupling of a substituted aminopyridine core with a side chain that occupies the hydrophobic pocket of the JNK ATP-binding site. Optimization of this side chain was crucial for achieving high potency and selectivity.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below, allowing for easy comparison of its activity against different JNK isoforms and its selectivity over other kinases.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Ki |

| JNK1 | 45 nM[4] | 2 nM[4] |

| JNK2 | 160 nM[4] | 4 nM[4] |

| JNK3 | - | 52 nM[4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: Selectivity Profile of this compound

| Kinase | Ki |

| JNK1 | 2 nM[3] |

| JNK2 | 4 nM[3] |

| JNK3 | 52 nM[3] |

| Other Kinases (Panel of 74) | >720 nM[3] |

This compound demonstrates excellent selectivity for JNK1 and JNK2 over a broad panel of other kinases.[3]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | EC50 |

| HepG2 | c-Jun Phosphorylation | 920 nM[3] |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 4: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Parameter | Value |

| Half-life (t1/2) | ~1 hour[4] |

| Clearance | Rapid[4] |

| Bioavailability | Barely measurable[4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay (Radioactive FlashPlate-based)[4]

Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant JNK1, JNK2, or JNK3 enzyme

-

Biotinylated substrate peptide (e.g., GST-c-Jun)

-

γ-[33P]-ATP

-

This compound (or other test compounds)

-

Assay Buffer: 25 mM Hepes, pH 7.5, 1 mM DTT, 10 mM MgCl2, 100 μM Na3VO4, and 0.075 mg/mL Triton X-100

-

Stop Buffer: 100 mM EDTA and 4 M NaCl

-

Streptavidin-coated 384-well FlashPlates

-

TopCount microplate reader

Procedure:

-

Prepare serial dilutions of this compound in 2% DMSO.

-

In a 384-well plate, combine the JNK enzyme, biotinylated substrate peptide (2 µM), and the test compound.

-

Initiate the kinase reaction by adding γ-[33P]-ATP (5 µM, 2 mCi/µmol).

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Stop the reaction by adding 80 µL of Stop Buffer.

-

Transfer the reaction mixture to a streptavidin-coated 384-well FlashPlate.

-

Incubate for 1 hour to allow the biotinylated substrate to bind to the plate.

-

Wash the plate three times with a suitable wash buffer to remove unbound ATP.

-

Measure the radioactivity in each well using a TopCount microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cellular c-Jun Phosphorylation Assay[4]

Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context.

Materials:

-

HepG2 cells

-

Low glucose MEM supplemented with 1x NEAA, 1x sodium pyruvate, and 10% FBS

-

24-well collagen-coated plates

-

This compound

-

Tumor Necrosis Factor Receptor (TNFR) or other JNK-activating stimulus

-

Lysis Buffer: TBS (54 mM Tris-HCl, pH 7.6, 150 mM NaCl), 1% TritonX-100, 0.5% Nonidet P-40, 0.25% sodium deoxycholate, 1 mM EDTA, 1 mM EGTA, 0.5 mM sodium fluoride, 1 mM pervanadate, 1 µM microcystin, 1 mM AEBSF, and 1 tablet of complete EDTA Free-Mini inhibitor cocktail.

-

Antibodies for Western blotting (anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-actin)

Procedure:

-

Plate HepG2 cells at a density of 5x10^4 cells/well in 24-well collagen-coated plates and incubate overnight.

-

Prepare serial dilutions of this compound in DMSO at 100x the final concentration.

-

Add 5 µL of the diluted inhibitor directly to the cell media to achieve the final desired concentrations.

-

Incubate the cells with the inhibitor for 1 hour.

-

Stimulate the cells with a JNK activator (e.g., TNFR) for 30 minutes. A vehicle control should be included.

-

Aspirate the media and lyse the cells with 70 µL of Lysis Buffer.

-

Collect the cell lysates and store them at -80°C.

-

Perform Western blot analysis on the lysates to detect the levels of phosphorylated c-Jun and total c-Jun. Use a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition and calculate the EC50 value.

Mandatory Visualizations

JNK Signaling Pathway

Caption: The JNK signaling cascade and the point of intervention by this compound.

This compound Discovery Workflow

Caption: A generalized workflow for the discovery and development of this compound.

References

The Role of c-Jun N-terminal Kinase (JNK) in Apoptosis and the Therapeutic Potential of JNK Inhibitor VIII

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the c-Jun N-terminal kinase (JNK) signaling pathway and its critical role in the induction of apoptosis. It further delves into the characteristics and applications of JNK Inhibitor VIII, a potent and selective tool for studying and potentially targeting this pathway in various disease contexts.

The JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in regulating cellular responses to a wide array of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade is a key mediator of apoptosis, or programmed cell death, a fundamental process in development and tissue homeostasis.

The activation of the JNK pathway is initiated by the phosphorylation of MAPK kinases (MKKs), specifically MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues. Once activated, JNK translocates to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. The activation of AP-1 leads to the transcription of pro-apoptotic genes, including those encoding for members of the Bcl-2 family, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

The JNK signaling pathway is a complex network with multiple inputs and outputs, and its precise role in apoptosis can be context-dependent, varying with cell type and the nature of the apoptotic stimulus. The pathway is tightly regulated by a series of phosphatases that dephosphorylate and inactivate JNK, ensuring a transient and controlled response to stress signals.

Caption: The JNK signaling pathway leading to apoptosis.

This compound: A Potent and Selective Tool

This compound, also known as TCS JNK 5a, is a cell-permeable aminopyrazole compound that acts as a potent and selective inhibitor of JNKs. It exhibits competitive inhibition with respect to ATP, binding to the ATP-binding site of the enzyme and preventing its phosphorylation of downstream substrates. This inhibitor has demonstrated significant selectivity for JNKs over other related kinases, making it a valuable tool for dissecting the specific roles of the JNK signaling pathway in various cellular processes, including apoptosis.

Quantitative Data on this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Kinase | Reference |

| IC₅₀ | 40 nM | JNK1 | |

| 40 nM | JNK2 | ||

| 40 nM | JNK3 | ||

| > 10 µM | ERK2 | ||

| > 10 µM | p38α | ||

| > 10 µM | IKKβ | ||

| > 10 µM | MKK4 | ||

| > 10 µM | MKK7 | ||

| Ki | 3.3 nM | JNK1 | |

| 3.3 nM | JNK2 | ||

| 3.3 nM | JNK3 |

Experimental Applications of this compound

This compound has been utilized in a variety of experimental settings to investigate the role of JNK in apoptosis. For instance, studies have shown that pre-treatment of cells with this compound can effectively block the phosphorylation of c-Jun and prevent apoptosis induced by various stimuli, such as anisomycin or UV radiation. These experiments have been instrumental in confirming the pro-apoptotic function of JNK in specific cellular contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of JNK in apoptosis and the effects of this compound.

Western Blotting for JNK Activation

This protocol is designed to detect the phosphorylation of JNK and its downstream target c-Jun as a measure of JNK pathway activation.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired apoptotic stimulus in the presence or absence of this compound for the indicated time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Treatment: Treat cells with the apoptotic stimulus and/or this compound as described above.

-

Assay Procedure: Use a commercially available caspase-3/7 activity assay kit following the manufacturer's instructions. This typically involves lysing the cells and incubating the lysate with a fluorogenic or colorimetric caspase-3/7 substrate.

-

Data Analysis: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Harvest cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: A typical experimental workflow for studying JNK-mediated apoptosis.

Conclusion

The JNK signaling pathway is a critical regulator of apoptosis, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and cancer. This compound serves as a potent and selective pharmacological tool for elucidating the intricate roles of JNK in these processes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the JNK pathway. A thorough understanding of the molecular mechanisms underlying JNK-mediated apoptosis is essential for the development of novel therapeutic strategies aimed at modulating this crucial cellular process.

An In-depth Technical Guide to the Effect of JNK Inhibitor VIII on c-Jun Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress signals, playing a pivotal role in regulating apoptosis, inflammation, and cell proliferation. A key downstream target of JNK is the transcription factor c-Jun, which, upon phosphorylation by JNK, modulates the expression of various genes. JNK Inhibitor VIII, also known as TCS JNK 6o, is a potent and selective small molecule inhibitor of JNK isoforms. This document provides a comprehensive technical overview of this compound, its mechanism of action in preventing c-Jun phosphorylation, relevant quantitative data, and detailed experimental protocols for its characterization.

The JNK/c-Jun Signaling Pathway

The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway.[1][2] It is typically activated by environmental stresses such as ultraviolet irradiation, heat shock, osmotic shock, and inflammatory cytokines.[1][3] The cascade begins with the activation of MAP kinase kinase kinases (MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK4 and MKK7.[1][2] These MKKs, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][2]

Once activated, JNK phosphorylates a variety of cytoplasmic and nuclear substrates. One of its most prominent targets is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3] JNK specifically phosphorylates c-Jun at two serine residues, Ser63 and Ser73, located within its N-terminal transactivation domain.[1][3] This phosphorylation event is crucial for enhancing the transcriptional activity of c-Jun, leading to the regulation of genes involved in cell survival, proliferation, and apoptosis.[3]

Mechanism of Action of this compound

This compound (TCS JNK 6o) is an aminopyridine-based, ATP-competitive inhibitor of c-Jun N-terminal kinases.[4][5] It acts reversibly by binding to the ATP-binding pocket of JNK enzymes, thereby preventing the phosphorylation of its substrates, including c-Jun.[4] The compound demonstrates high selectivity for JNK-1 and JNK-2 over a wide range of other kinases, including other members of the MAPK family like p38 and ERK2.[6] By occupying the ATP-binding site, this compound effectively blocks the kinase activity of JNK, leading to a dose-dependent reduction in the phosphorylation of c-Jun at Ser63 and Ser73.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Potency of this compound

| Parameter | JNK1 | JNK2 | JNK3 | Reference(s) |

|---|---|---|---|---|

| Ki (nM) | 2 | 4 | 52 | [4][5][6] |

| IC50 (nM) | 45 | 160 | - |[4][6] |

Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki indicates higher affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |

|---|

| c-Jun Phosphorylation | HepG2 | EC50 | 920 |[7] |

EC50 (Half-maximal effective concentration) is the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.

Experimental Protocols

A standard method to evaluate the effect of this compound on c-Jun phosphorylation is through Western Blot analysis. This allows for the direct visualization and quantification of the phosphorylated form of c-Jun relative to the total c-Jun protein.

Protocol: Western Blot Analysis of c-Jun Phosphorylation

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, HeLa) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Induce JNK pathway activation by treating cells with a known stimulus (e.g., Anisomycin (25 µg/mL), UV-C irradiation (40 J/m²), or TNF-α (20 ng/mL)) for a predetermined time (e.g., 30-60 minutes). Include a non-stimulated control.

-

-

Protein Extraction:

-

Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63) or (Ser73)) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun and a loading control protein (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.

-

Logical Relationships

The interaction between this compound, JNK, and c-Jun can be summarized by a clear logical relationship. The inhibitor's primary function is to block the enzymatic activity of JNK, which is a prerequisite for the phosphorylation of c-Jun.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of the JNK signaling pathway. With high potency and selectivity for JNK isoforms, it effectively ablates the phosphorylation of the key downstream substrate, c-Jun.[4][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the cellular consequences of JNK inhibition. Understanding the precise interaction between this inhibitor and the JNK/c-Jun axis is fundamental for studies in cancer biology, neurodegeneration, and inflammatory diseases where this pathway is often dysregulated.[3]

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. TCS JNK 6o(this compound) Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to JNK Isoforms and the Selectivity of JNK Inhibitor VIII

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) isoforms—JNK1, JNK2, and JNK3—detailing their roles in cellular signaling and the selectivity profile of JNK Inhibitor VIII. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to JNK Isoforms

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] In mammals, three distinct genes encode for the JNK proteins: Jnk1, Jnk2, and Jnk3.[2] Alternative splicing of the transcripts from these genes results in at least 10 different JNK protein isoforms.[1] While JNK1 and JNK2 are ubiquitously expressed in various tissues, the expression of JNK3 is predominantly restricted to the brain, heart, and testes.[3][4]

JNKs are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, oxidative stress, and DNA damage.[1][5] They play pivotal roles in regulating fundamental cellular processes such as gene expression, cell proliferation, differentiation, apoptosis, and immune responses.[1] The diverse and sometimes opposing functions of the JNK isoforms are attributed to their differential expression patterns, substrate specificities, and downstream signaling pathways.[2][6]

JNK Signaling Pathways

The activation of JNKs occurs through a tiered kinase cascade. This cascade is initiated by various extracellular and intracellular stimuli that activate MAPK kinase kinases (MAPKKKs or MAP3Ks). These MAPKKKs then phosphorylate and activate MAPK kinases (MAPKKs or MKKs), specifically MKK4 and MKK7.[1][4] MKK4 and MKK7, in turn, dually phosphorylate a conserved Thr-Pro-Tyr (TPY) motif in the activation loop of the JNK isoforms, leading to their activation.[4][7]

Once activated, JNKs can translocate to various cellular compartments, including the nucleus and mitochondria, where they phosphorylate a multitude of downstream substrates.[1][4] These substrates include transcription factors, mitochondrial proteins, and cytoskeletal proteins, thereby modulating a wide range of cellular functions.[1][5]

Below is a diagram illustrating the general JNK signaling pathway.

Isoform-Specific Signaling

While there is some redundancy, the JNK isoforms also exhibit distinct roles in cellular signaling.

-

JNK1: JNK1 is often associated with promoting apoptosis and suppressing tumor formation.[6] It plays a significant role in the immune response and has been implicated in metabolic regulation.[2]

-

JNK2: In contrast to JNK1, JNK2 activity has been linked to cell proliferation and tumor promotion.[6][8] It also has distinct roles in the immune system.[2]

-

JNK3: Due to its restricted expression in the nervous system, JNK3 is primarily involved in neuronal functions, including neuronal apoptosis, and is a key target in neurodegenerative diseases.[2][3]

This compound: Selectivity Profile

The development of selective JNK inhibitors is of great interest for therapeutic intervention in various diseases. This compound is a cell-permeable compound that acts as a reversible, ATP-competitive inhibitor of the JNK isoforms.

Quantitative Inhibition Data

The inhibitory activity of this compound against the three JNK isoforms is summarized in the table below. The data highlights its potent inhibition of JNK1 and JNK2, with lower potency for JNK3.

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| This compound | JNK1 | 45[9][10] | 2[9][11] |

| JNK2 | 160[9][10] | 4[9][11] | |

| JNK3 | - | 52[9][11] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

This compound demonstrates significant selectivity for JNK1 and JNK2 over a broad panel of other kinases.[11]

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

Determining the IC50 value of an inhibitor is a crucial step in its characterization. Below is a detailed protocol for a typical in vitro kinase assay to measure the potency of this compound.

Principle

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by a JNK isoform. The extent of phosphorylation is quantified, typically using methods such as radioactivity, fluorescence, or luminescence, to determine the inhibitor's potency.

Materials and Reagents

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., [γ-32P]ATP for radiometric assay, or a specific antibody for ELISA-based detection)

-

Plate reader compatible with the chosen detection method

Step-by-Step Procedure

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for control wells) to the assay plate.

-

Add the JNK enzyme solution (e.g., 5 µL of a 2x concentrated solution) to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mixture containing the JNK substrate and ATP at their final desired concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2.5 µL of a 4x concentrated solution) to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+ ions).

-

Proceed with the detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Below is a diagram illustrating the experimental workflow for determining inhibitor selectivity.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the c-Jun N-terminal kinase 2-α-isoform in non-small cell lung carcinoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of JNK docking-site interactions with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. caymanchem.com [caymanchem.com]

JNK-IN-8 and the Regulation of Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), has emerged as a significant modulator of autophagy, a fundamental cellular process for degradation and recycling of cellular components. This technical guide provides a comprehensive overview of the multifaceted role of JNK-IN-8 in regulating autophagy. It delves into the dual mechanisms of action: a canonical, JNK-dependent pathway and a recently discovered, JNK-independent pathway involving mTOR and the transcription factors TFEB and TFE3. This document presents quantitative data on JNK-IN-8's efficacy, detailed experimental protocols for assessing its impact on autophagy, and visual representations of the intricate signaling pathways involved.

Introduction to JNK-IN-8 and Autophagy

JNK-IN-8 is a covalent inhibitor that targets a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to their irreversible inhibition. The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is essential for cellular homeostasis, and its dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders. The interplay between JNK signaling and autophagy is complex, with JNK having been shown to both promote and inhibit autophagy depending on the cellular context.

Quantitative Data on JNK-IN-8 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of JNK-IN-8 and its effects on cellular pathways related to autophagy.

Table 1: Inhibitory Activity of JNK-IN-8

| Target | IC50 (nM) | Reference |

| JNK1 | 4.7 | [1] |

| JNK2 | 18.7 | [1] |

| JNK3 | 0.98 | [1] |

Table 2: Cellular Effects of JNK-IN-8 in MDA-MB-231 Cells

| Parameter | Concentration | Effect | Reference |

| TFEB Nuclear Translocation | 3 µM | Increased nuclear localization | [2] |

| p-mTOR (Ser2448) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |

| p-p70S6K (Thr389) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |

| p-4E-BP1 (Thr37/46) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |

| LC3-II levels | Not specified | Increased in ERα+ cells, decreased flux in TNBC cells | [4][5] |

| p62/SQSTM1 levels | Not specified | Increased in ERα+ cells, decreased flux in TNBC cells | [4][5] |

Signaling Pathways in JNK-IN-8-Mediated Autophagy Regulation

JNK-IN-8 influences autophagy through at least two distinct signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these mechanisms.

JNK-Independent Pathway: mTOR Inhibition and TFEB/TFE3 Activation

Recent studies have revealed a novel mechanism by which JNK-IN-8 induces autophagy independently of its JNK inhibitory activity. This pathway involves the inhibition of the mTOR signaling complex 1 (mTORC1), a master negative regulator of autophagy.[6][7] Inhibition of mTORC1 by JNK-IN-8 leads to the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3.[6][8] In the nucleus, TFEB and TFE3 bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoters of autophagy-related and lysosomal genes, thereby upregulating their expression and promoting autophagic flux and lysosome biogenesis.[9]

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]

understanding JNK Inhibitor VIII chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of JNK Inhibitor VIII

This guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, and neurodegenerative diseases.

Core Chemical and Physical Properties

This compound, also known as TCS JNK 6o, is a well-characterized small molecule inhibitor.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Alternate Names | JNK Inhibitor XVI, TCS JNK 6o | [2] |

| Molecular Formula | C₂₉H₂₉N₇O₂ / C₁₈H₂₀N₄O₄ | [2][3][4] |

| Molecular Weight | 507.59 g/mol / 356.38 g/mol | [5][3][4][6] |

| CAS Number | 1410880-22-6 / 894804-07-0 | [2][5] |

| Appearance | Solid, Brown solid | [5][7] |

| Purity | ≥95% (HPLC) | [7] |

| Storage Temperature | -20°C | [7] |

Note: Discrepancies in Molecular Formula and Weight exist in the literature, likely representing different parent compounds or derivatives. The most frequently cited values are presented.

Solubility Specifications

The solubility of this compound is a critical factor for its application in various experimental settings.

| Solvent | Solubility | Source |

| DMSO | ≥25.4 mg/mL; 10 mg/mL | [2][7] |

| Ethanol | ≥9.24 mg/mL (with warming/ultrasonic) | [5] |

| Water | Insoluble | [5] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [1] |

Mechanism of Action and Signaling Pathway

JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8][9][10] Its mechanism relies on forming a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the kinases (Cys116 in JNK1/2, Cys154 in JNK3).[9][11] This irreversible binding induces a conformational change in the activation loop, which effectively blocks the binding of substrates like c-Jun, thereby inhibiting their phosphorylation and downstream signaling.[5][9]

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, including cytokines, osmotic stress, and UV radiation, and plays a crucial role in regulating processes like apoptosis, inflammation, and cell differentiation.[5][9]

Potency and Selectivity Profile

This compound demonstrates high potency for JNK isoforms with excellent selectivity over other kinases. This specificity is crucial for its use as a precise pharmacological probe.[9]

| Target | IC₅₀ | Kᵢ | Source |

| JNK1 | 4.7 nM / 45 nM | 2 nM | [12] |

| JNK2 | 18.7 nM / 160 nM | 4 nM | [1][12] |

| JNK3 | 1.0 nM | 52 nM | [1][5][12] |

Selectivity:

-

JNK-IN-8 exhibits over 1000-fold selectivity for JNK1 and JNK2 over other MAP kinases like ERK2 and p38α/δ.[1]

-

When profiled against a panel of over 400 kinases, it showed specific binding only to JNK1/2/3.[5]

-

While some off-target activity was noted for kinases like FMS and MNK2, the IC₅₀ values were significantly higher (~200-300 nM), and the compound did not inhibit other kinases with an IC₅₀ < 1 µM in cellular assays.[13]

Experimental Protocols

A. In Vitro Kinase Assay (Radioactive FlashPlate-based)

This method is used to determine the biochemical potency (IC₅₀) of the inhibitor against purified kinases.

-

Reaction Mixture: Prepare a buffer containing 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 100 µM Na₃VO₄, and 0.075 mg/mL Triton X-100.

-

Component Addition: To the wells of a 384-well plate, add the biotinylated substrate peptide (2 µM), γ-[³³P]-ATP (5 µM), the JNK enzyme, and varying concentrations of this compound (typically 3-10,000 nM in 2% DMSO).

-

Incubation: Incubate the mixture for 1 hour at room temperature to allow the kinase reaction to proceed.

-

Stopping the Reaction: Terminate the reaction by adding 80 µL of a stop buffer containing 100 mM EDTA and 4 M NaCl.

-

Signal Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash the plate three times to remove unbound radioactivity.

-

Data Acquisition: Read the plate using a TopCount microplate reader to quantify the amount of ³³P incorporated into the substrate peptide.[12]

B. Cellular c-Jun Phosphorylation Assay

This cell-based assay validates the inhibitor's activity within a biological system by measuring the phosphorylation of a direct JNK substrate, c-Jun.

-

Cell Culture: Plate cells (e.g., HepG2, HeLa, or A375) in complete media and incubate overnight.[9][12] For some experiments, serum starve the cells for 18 hours prior to treatment.[14]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and add them to the cell media at the desired final concentrations. Incubate for 1 hour.[12]

-

Pathway Stimulation: Induce the JNK pathway by treating cells with an agonist like Anisomycin (2 µM) or TNFα for a specified period (e.g., 30-60 minutes).[9][12][14]

-

Cell Lysis: Harvest the cells in a lysis buffer containing protease and phosphatase inhibitors.[12][14]

-

Protein Analysis: Analyze the cell lysates for phosphorylated c-Jun (p-c-Jun) levels using methods such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies.[9][12]

C. In Vivo Pharmacokinetic Studies

Pharmacokinetic profiles have been determined in Sprague-Dawley rats.[12]

-

Administration: Administer this compound to the animals.

-

Sample Collection: Collect blood samples at various time points.

-

Analysis: Analyze plasma concentrations of the compound to determine parameters like half-life, clearance, and bioavailability.

-

Results: Studies have shown that this compound has a short half-life of approximately 1 hour, with rapid clearance and low bioavailability, attributed to rapid oxidative metabolism.[12] In mouse models, it has been administered intraperitoneally at doses of 20-30 mg/kg to assess its effect on tumor growth.[11][15]

Conclusion

This compound is a highly potent and selective tool for investigating JNK-dependent signaling. Its irreversible, covalent mechanism of action provides sustained inhibition, making it valuable for both in vitro and cellular studies. While its pharmacokinetic properties may present challenges for systemic therapeutic use without further optimization, its well-defined chemical properties and high selectivity make it an essential probe for elucidating the complex roles of the JNK signaling pathway in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | C18H20N4O4 | CID 11624601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 14. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]

- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

JNK Inhibitor VIII as a pharmacological probe for JNK signaling

An In-depth Technical Guide to JNK Inhibitor VIII as a Pharmacological Probe for JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a potent and selective tool for the investigation of c-Jun N-terminal kinase (JNK) signaling pathways. JNKs, members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, osmotic stress, and UV light[1][2]. They play a pivotal role in regulating apoptosis, inflammation, and cell differentiation, making them significant targets in various diseases, including cancer and neurodegenerative disorders[3][4].

This compound (also known as JNK-IN-8) is a highly selective, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1][5][6][7]. Its covalent mechanism of action and high selectivity make it an invaluable pharmacological probe for dissecting JNK-dependent cellular phenomena, superior to many earlier-generation, less selective inhibitors like SP600125[1][8].

Mechanism of Action

JNK-IN-8 is the first reported irreversible inhibitor of JNKs[1][7]. It functions as a covalent inhibitor, which distinguishes it from many ATP-competitive inhibitors[1][3]. The compound is designed to specifically target a conserved cysteine residue located within the ATP-binding site of the JNK enzymes[1][7].

The key mechanistic steps are:

-

Targeting a Conserved Cysteine: JNK-IN-8 covalently binds to Cysteine 116 (Cys116) in JNK1 and JNK2, and the analogous Cysteine 154 (Cys154) in JNK3[8][9].

-

Irreversible Covalent Bond Formation: The inhibitor forms a stable, irreversible covalent bond with this cysteine residue[1][5][7].

-

Inhibition of Kinase Activity: This covalent modification effectively blocks the binding of ATP and substrates, such as c-Jun, thereby potently inhibiting the kinase activity of all JNK isoforms[1][5]. The inhibition is not reversible by washing the compound out of the cell culture medium[1][5].

This irreversible binding mode contributes to its high potency and prolonged duration of action within a cellular context[1][5].

Data Presentation

The following tables summarize the quantitative data regarding the potency, cellular activity, and selectivity of this compound.

Table 1: Biochemical Potency of this compound This table outlines the in vitro inhibitory activity of JNK-IN-8 against the three JNK isoforms.

| Target | Potency Metric | Value (nM) | Reference(s) |

| JNK1 | IC₅₀ | 4.7 | [3][6] |

| Kᵢ | 2 | [10][11][12] | |

| JNK2 | IC₅₀ | 18.7 | [3][6] |

| Kᵢ | 4 | [10][11][12] | |

| JNK3 | IC₅₀ | 1.0 | [3][6] |

| Kᵢ | 52 | [10][11][12] |

Table 2: Cellular Activity of this compound This table presents the potency of JNK-IN-8 in inhibiting the phosphorylation of its direct substrate, c-Jun, in various cell lines.

| Cell Line | Potency Metric | Value (nM) | Reference(s) |

| HeLa | EC₅₀ | 486 | [6][13] |

| A375 | EC₅₀ | 338 | [6][13] |

| HepG2 | EC₅₀ | 920 | [11] |

Note: While potent in biochemical assays, the cellular activity is in the sub-micromolar range, a common observation for many kinase inhibitors[1][3].

Table 3: Kinase Selectivity Profile of this compound JNK-IN-8 exhibits remarkable selectivity for JNKs over a broad range of other kinases.

| Parameter | Finding | Reference(s) |

| Kinome-wide Screening | Profiled against over 400 kinases, JNK-IN-8 showed specific binding only to JNK1, JNK2, and JNK3. | [5] |

| Off-Target Activity (Biochemical) | Selective for JNK1/2/3 over a panel of 74 other kinases (Kᵢs >720 nM for all). | [11] |

| Off-Target Activity (Cellular) | In cellular assays, JNK-IN-8 did not inhibit any off-target kinases with an IC₅₀ < 1 µM. | [3] |